molecular formula C7H17N3 B15223694 4-Hydrazinyl-1-methylazepane

4-Hydrazinyl-1-methylazepane

Cat. No.: B15223694
M. Wt: 143.23 g/mol
InChI Key: KFLYKXUHEQORSP-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Seven-Membered Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in chemistry, with applications ranging from materials science to pharmaceuticals. wikipedia.orgnih.gov Among these, seven-membered rings like azepanes represent a unique and comparatively underexplored area of chemical space. nih.gov While five- and six-membered nitrogen heterocycles are widespread in medicinal chemistry, the seven-membered azepane framework offers a greater degree of three-dimensional complexity, a desirable trait for developing novel bioactive molecules. nih.govlifechemicals.com

The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. wordpress.com Unlike the relatively rigid planar structures of aromatic rings or the well-defined chair and boat conformations of cyclohexane (B81311), the seven-membered azepane ring is highly flexible. This flexibility results in a complex conformational landscape with multiple low-energy arrangements, most notably twist-chair and boat conformations. nih.gov High-level electronic structure calculations have identified the twist-chair conformation as the most stable for azepane. nih.gov This conformational diversity is a defining characteristic and can be crucial for the biological activity of substituted azepanes, as the specific spatial arrangement of functional groups often dictates molecular interactions. lifechemicals.com

The introduction of substituents onto the azepane ring has a profound impact on its properties. Substituents can influence the conformational equilibrium, biasing the ring towards one preferred shape to minimize steric interactions. lifechemicals.com This is a critical consideration in drug design, where fixing the conformation of a flexible molecule can lead to enhanced binding affinity and selectivity for a biological target. lifechemicals.comresearchgate.net

Fundamental Principles of Hydrazine (B178648) Chemistry in Organic Synthesis

Hydrazine (H₂N-NH₂) is an inorganic compound that, along with its organic derivatives, serves as a remarkably versatile reagent in synthetic chemistry. wikipedia.orgcommonorganicchemistry.com Its utility stems from its unique bifunctional nature, possessing two adjacent nitrogen atoms, each with a lone pair of electrons. wikipedia.org

Hydrazines are potent nucleophiles. wikipedia.org Their reactivity is often enhanced compared to simple amines of similar basicity, a phenomenon known as the alpha-effect, which is attributed to the repulsion between the lone pairs on the adjacent nitrogen atoms. quora.comresearchgate.net This heightened nucleophilicity allows hydrazines to readily attack electrophilic centers, most notably the carbonyl group of aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction is a cornerstone of hydrazine chemistry and is the first step in the widely used Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.orgopenstax.org

Beyond their nucleophilicity, hydrazines can also participate in redox reactions, often acting as reducing agents. commonorganicchemistry.comosti.gov The oxidation of hydrazine to produce the highly stable dinitrogen gas (N₂) is a powerful thermodynamic driving force for these transformations. wikipedia.org

The bifunctional character of hydrazine makes it an invaluable building block for the synthesis of a wide array of heterocyclic compounds. wikipedia.orggoogle.com By reacting with molecules containing two electrophilic sites, hydrazines can undergo condensation and cyclization reactions to form stable rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of important heterocyclic systems such as pyrazoles and pyridazines. wikipedia.orgnumberanalytics.com This capacity for ring construction has cemented the role of hydrazine derivatives as essential precursors in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov

Contextualization of 4-Hydrazinyl-1-methylazepane within Contemporary Synthetic Chemistry

This compound (C₇H₁₇N₃) is a molecule that combines the structural features of both an azepane and a hydrazine. nih.gov Its synthesis has been described via the hydrolysis of an intermediate acylhydrazine, which is itself prepared from the reaction of an acylhydrazine with hexahydro-1-methyl-azepin-4-one. google.com

This compound presents itself as a useful bifunctional building block for organic synthesis. The N-methylazepane portion provides a flexible, saturated, and three-dimensional scaffold that is desirable for exploring new areas of chemical space in drug discovery. nih.gov The hydrazine group at the 4-position serves as a versatile chemical handle. It can be used to form hydrazones with various aldehydes and ketones or to construct new, more complex heterocyclic systems fused to or substituted on the azepane ring. wikipedia.orggoogle.com For example, it has been used as an intermediate in the synthesis of phthalazinone derivatives, highlighting its utility in constructing larger, biologically relevant molecules. google.com The strategic importance of such a compound lies in its ability to introduce the conformationally diverse azepane motif into larger structures via the reliable and well-understood chemistry of the hydrazine functional group.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 110406-95-6 bldpharm.compharmaffiliates.com
Molecular Formula C₇H₁₇N₃ nih.govpharmaffiliates.com
Molecular Weight 143.23 g/mol bldpharm.compharmaffiliates.com
Synonyms 4-Hydrazineyl-1-methylazepane; 1H-Azepine, 4-hydrazinylhexahydro-1-methyl- pharmaffiliates.com

Structural Features and Unique Reactivity Potential

This compound, with the chemical formula C₇H₁₇N₃, integrates the structural characteristics of both an azepane and a hydrazine. nih.govpharmaffiliates.com The molecule consists of a seven-membered azepane ring, which is N-methylated, and a hydrazinyl (-NHNH₂) group substituted at the 4-position. This combination imparts a unique reactivity profile. The azepane ring provides a flexible, three-dimensional scaffold, while the hydrazine moiety introduces a site of high nucleophilicity and reducing potential. The reactivity of the hydrazine group is central to its role in synthesis, allowing for the formation of new bonds, particularly with electrophilic centers.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₇N₃
Molecular Weight 143.23 g/mol
CAS Number 110406-95-6

This data is compiled from multiple sources. nih.govpharmaffiliates.combldpharm.com

Emergence as a Key Synthetic Intermediate for Complex Molecules

The principal significance of this compound lies in its utility as a synthetic intermediate. It is a crucial building block in the industrial production of certain pharmaceutical compounds. google.com A notable application is in the synthesis of Azelastine, an antihistamine medication. google.compatsnap.com In this context, the hydrazine functional group of this compound participates in a key bond-forming reaction to construct the final drug molecule. google.com

A patented method for producing this compound involves the hydrolysis of an acylhydrazine derivative, specifically 1-acetyl-2-(hexahydro-1-methyl-azepine-4-ylidene)-hydrazine. google.com This process underscores the compound's role as a specifically designed precursor, enabling the efficient and high-yield synthesis of more complex, pharmaceutically active agents. google.com The development of such synthetic routes highlights the strategic importance of intermediates like this compound in the pharmaceutical industry. google.comnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Azepane
Hydrazine
Azelastine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(1-methylazepan-4-yl)hydrazine

InChI

InChI=1S/C7H17N3/c1-10-5-2-3-7(9-8)4-6-10/h7,9H,2-6,8H2,1H3

InChI Key

KFLYKXUHEQORSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)NN

Origin of Product

United States

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 4-Hydrazinyl-1-methylazepane (C₇H₁₇N₃), the expected exact mass can be calculated and compared to the experimental value. This comparison serves to either confirm the molecular formula or identify any discrepancies that may point to impurities or an incorrect structural assignment.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar and semi-polar molecules like this compound.

Electrospray Ionization (ESI): This technique is particularly effective for polar and ionizable compounds. In positive ion mode, this compound would be expected to readily protonate at one of its nitrogen atoms to form the [M+H]⁺ ion. The basicity of the hydrazinyl and the tertiary amine groups makes this a highly probable event.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be vaporized. It typically involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. This would also be expected to generate a prominent [M+H]⁺ ion for this compound.

The choice between ESI and APCI would depend on the specific sample matrix and the desired sensitivity. Both techniques are adept at generating intact molecular ions, which is crucial for accurate mass determination and subsequent fragmentation studies for structural elucidation.

Accurate Mass Measurements for Isotopic Abundance Analysis

A key feature of HRMS is its ability to resolve the isotopic pattern of a molecular ion. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) results in a characteristic distribution of peaks for a given molecular formula. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for C₇H₁₇N₃, further confidence in the molecular formula is achieved.

Table 1: Illustrative HRMS Data for this compound

ParameterExpected Value/Pattern for C₇H₁₇N₃
Monoisotopic Mass 143.14225
[M+H]⁺ Ion 144.14952
Adducts [M+Na]⁺ (166.13149), [2M+H]⁺ (287.29177)
Isotopic Pattern A characteristic distribution of peaks corresponding to the incorporation of naturally abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of the connectivity and spatial arrangement of the atoms in this compound.

Multi-dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be used to identify which protons are adjacent to each other in the azepane ring, confirming the ring structure and the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular skeleton. For instance, correlations from the N-methyl protons to the adjacent carbons in the azepane ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformational preferences of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃ ~2.3~46
Azepane Ring CH₂ 1.5 - 3.025 - 60
Azepane Ring CH ~3.2~55
NH₂ Broad, variable-
NH Broad, variable-

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. By integrating the signals in a ¹H NMR spectrum and comparing them to the signal of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve specific to the compound. This technique could be employed to assess the purity of a synthesized batch of this compound and to monitor the progress of reactions involving this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the hydrazinyl group (typically in the range of 3300-3400 cm⁻¹ for the -NH₂ and a broader absorption for the secondary amine N-H). C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While N-H and O-H stretches are strong in the IR, C-C and C-N bonds, as well as symmetric vibrations, can give rise to strong signals in the Raman spectrum. The N-N stretch of the hydrazine (B178648) moiety may also be observable. Conformational analysis can be aided by the fact that some vibrational modes are sensitive to the local geometry of the molecule.

Table 3: Expected Vibrational Frequencies (in cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Hydrazine) Stretching3300 - 3400
C-H (Alkyl) Stretching2850 - 3000
N-H (Hydrazine) Bending1590 - 1650
C-H (Alkyl) Bending1350 - 1470
C-N Stretching1000 - 1250

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of molecular connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model yields precise bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation and potential intermolecular interactions.

The primary prerequisite for a successful X-ray diffraction experiment is the availability of a high-quality single crystal. Growing crystals suitable for analysis can be a challenging step, often requiring empirical screening of various conditions. For azepane derivatives like this compound, which are often synthesized as salts (e.g., hydrochloride) to improve stability, several techniques are commonly employed :

Slow Evaporation: This is the most common and straightforward method. The compound is dissolved in a suitable solvent or solvent system until saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; ideal solvents dissolve the compound moderately and have a suitable boiling point. For polar molecules like azepane derivatives, solvents such as ethanol, methanol (B129727), or mixtures with water are often tested.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble, and placing this solution in a sealed container alongside a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent must be miscible with the solvent. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The solution is heated to dissolve the compound completely and then allowed to cool gradually to room temperature, or even lower, in a controlled manner.

The success of these techniques depends on factors such as the purity of the compound, the choice of solvent, temperature, and the presence of nucleation sites.

Once a suitable crystal is obtained and diffraction data are collected, the resulting structural model provides a wealth of information. The analysis of geometric parameters is crucial for confirming the expected structure and understanding its conformational preferences. The seven-membered azepane ring is not planar and can adopt several low-energy conformations, such as a chair or boat form, similar to cyclohexane (B81311) but with greater flexibility.

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis based on known values for similar structures can illustrate the process. libretexts.orgwiredchemist.com The key parameters derived from the crystallographic information file (CIF) would be scrutinized:

Bond Lengths: These are the distances between the nuclei of two bonded atoms. They confirm the type of bonding (single, double, triple) and can be influenced by the electronic environment. For instance, the C-N and N-N single bonds would be expected to have lengths in the typical range for such bonds. researchgate.net

Bond Angles: These are the angles formed by three connected atoms. They define the local geometry around an atom and are indicative of its hybridization state (e.g., ~109.5° for sp³ hybridized carbon and nitrogen).

Torsion Angles (Dihedral Angles): These describe the rotation around a bond and define the conformation of the molecule. For the azepane ring, the set of torsion angles would define its specific chair, boat, or twist-chair conformation in the solid state.

Interactive Table: Hypothetical Bond Lengths and Angles for this compound

This table presents expected values based on standard bond lengths and angles from established databases and related structures. libretexts.orgwiredchemist.comresearchgate.net

Atom 1Atom 2Atom 3Parameter TypeExpected Value
C(ring)-C(ring)Bond Length~ 1.53 Å
C(ring)-N(ring)Bond Length~ 1.47 Å
N(ring)-C(methyl)Bond Length~ 1.47 Å
C(ring)-N(hydrazine)Bond Length~ 1.46 Å
N(hydrazine)-N(hydrazine)Bond Length~ 1.45 Å
C-N-C
N(ring)C(ring)C(ring)Bond Angle~ 112-115°
C(ring)N(ring)C(ring)Bond Angle~ 112°
C(ring)N(ring)C(methyl)Bond Angle~ 111°
N(ring)C(ring)N(hydrazine)Bond Angle~ 109.5°
CNNHTorsion Angle

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, assessing the purity of a final compound, and for purification from milligram to multigram scales.

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. ambeed.combldpharm.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the instrument. It then travels through a column packed with a non-polar stationary phase (e.g., C18-silica) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape). nih.gov Components separate based on their relative affinity for the stationary versus the mobile phase; less polar compounds are retained longer on the column, while more polar compounds elute earlier.

A UV detector is commonly used for analysis, as many organic molecules absorb ultraviolet light. nih.gov The output is a chromatogram, which plots the detector's response against time. The time at which a compound elutes is its retention time (tR), and the area under its corresponding peak is proportional to its concentration. For purity assessment, the area of the main peak is compared to the total area of all peaks.

Interactive Table: Illustrative HPLC Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak AreaArea %Identity
11.8515,2301.2Impurity A
22.401,254,80098.6This compound
33.122,5500.2Impurity B

By scaling up the column size and injection volume, HPLC can be used in a preparative mode to isolate the pure compound from unreacted starting materials or by-products.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which would lead to poor chromatographic performance and require high temperatures that might cause degradation.

However, GC can be applicable if the compound is first converted into a more volatile derivative. The polar hydrazine and secondary amine functionalities can be chemically modified through derivatization. For example:

Acylation: Reacting the hydrazine group with an acylating agent (e.g., acetic anhydride) would form a less polar, more volatile amide derivative.

Silylation: Treatment with a silylating agent (e.g., BSTFA) would replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (–Si(CH₃)₃) groups, significantly increasing volatility.

Once derivatized, the sample can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This allows for the separation of the derivative from other volatile components and its identification based on its mass spectrum. nih.govyoutube.com This approach is particularly useful for identifying trace-level volatile impurities in a sample.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation in liquid chromatography that offers significant improvements over traditional HPLC. ambeed.combldpharm.com UPLC systems use columns packed with smaller particles (typically sub-2 µm) than HPLC columns (3-5 µm). This results in much higher separation efficiency, leading to better resolution between closely eluting peaks. nih.govnih.gov

To move the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi or 1,000 bar) compared to HPLC (up to 6,000 psi). The combination of smaller particles and higher pressures allows for the use of higher flow rates without sacrificing resolution, leading to dramatically shorter analysis times. nih.gov

For the analysis of this compound, switching from an HPLC to a UPLC method could reduce the run time from 10-15 minutes to 1-3 minutes, while simultaneously providing sharper peaks and better separation from any closely related impurities. nih.gov This increased throughput and sensitivity make UPLC a highly valuable tool in both research and quality control settings.

Interactive Table: Comparison of Typical HPLC and UPLC Method Parameters

ParameterHPLCUPLCAdvantage of UPLC
Column Particle Size3 - 5 µm< 2 µmHigher Efficiency & Resolution
Column Dimensions (ID x L)4.6 mm x 150-250 mm2.1 mm x 50-100 mmLower Solvent Consumption
Operating Pressure< 6,000 psi< 15,000 psiEnables use of small particles
Flow Rate1.0 - 2.0 mL/min0.4 - 0.8 mL/minFaster Analysis
Typical Run Time10 - 30 min1 - 5 minHigher Throughput
Peak WidthWiderNarrowerIncreased Sensitivity

Chiral Analytical Methods for Enantiomeric Excess Determination

The chirality of this compound is a critical attribute, particularly given its role as a key intermediate in the synthesis of pharmacologically active molecules such as Azelastine. The determination of enantiomeric excess (% ee) is therefore crucial to ensure the stereochemical purity of the final product. While specific research detailing the chiral analysis of this compound is not extensively available in public literature, methodologies can be inferred from the analysis of structurally similar compounds, including cyclic amines and hydrazines, as well as the downstream products derived from it.

Chiral HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the separation and quantification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a predominant method for the enantioseparation of pharmaceutical intermediates. For a compound like this compound, which contains a basic amine and a hydrazine group, several types of chiral stationary phases could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines. yakhak.org For instance, derivatives of cellulose tris(3,5-dimethylphenylcarbamate) have been successfully used for the enantiomeric resolution of various chiral amines. yakhak.org

Given that this compound is a precursor to Azelastine, the methods used for the chiral separation of Azelastine and its metabolites can provide valuable insights. Studies on Azelastine have employed beta-cyclodextrin-based chiral stationary phases for its enantioselective determination. nih.gov This suggests that a similar approach could be successful for its precursor. The inclusion complexation mechanism of cyclodextrin-based CSPs is particularly effective for molecules with cyclic moieties. sigmaaldrich.com

Another approach involves derivatization of the hydrazine or amine functionality with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, direct separation on a chiral column is generally preferred to avoid potential complications from the derivatization reaction.

A potential chiral HPLC method for this compound could involve a normal-phase or reversed-phase method using a polysaccharide-based or cyclodextrin-based chiral column. The mobile phase composition would be optimized to achieve the best resolution.

Chiral Gas Chromatography (GC):

Chiral GC is another viable technique for determining the enantiomeric excess of volatile and thermally stable compounds. For cyclic amines and hydrazines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or heptafluorobutyl chloroformate. nih.govnih.gov The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral amino acid derivative. nih.govgcms.cz

For instance, a study on the chiral GC-MS analysis of secondary amino acids involved derivatization followed by separation on a Chirasil-L-Val capillary column. nih.gov This highlights a potential pathway for the analysis of this compound, where the hydrazine moiety could be suitably derivatized prior to injection. The choice of the chiral stationary phase and the derivatizing agent would be critical for achieving successful enantioseparation. wiley.com

Table 1: Potential Chiral HPLC and GC Methodologies for this compound

Technique Chiral Stationary Phase (CSP) Potential Derivatizing Agent Detection Reference Analytes
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives) None (direct separation) UV, MS Chiral amines, Azelastine
Chiral HPLC Cyclodextrin-based (e.g., beta-cyclodextrin) None (direct separation) UV, MS Azelastine and its metabolites
Chiral GC Cyclodextrin derivatives Trifluoroacetic anhydride, Heptafluorobutyl chloroformate FID, MS Cyclic secondary amino acids, Chiral amines
Chiral GC Amino acid derivatives (e.g., Chirasil-L-Val) Trifluoroacetic anhydride, Heptafluorobutyl chloroformate FID, MS Secondary amino acids

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that can be used to characterize chiral molecules and, in some cases, to determine enantiomeric excess.

Optical Rotation:

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). While optical rotation can confirm the presence of a chiral substance and indicate the direction of rotation (dextrorotatory (+) or levorotatory (-)), its use for the accurate determination of enantiomeric excess can be limited. This is because the relationship between optical rotation and enantiomeric excess is only linear for ideal solutions and can be affected by impurities and experimental conditions.

However, for a known compound with a well-established maximum specific rotation for the pure enantiomer, the observed optical rotation can provide an estimate of the enantiomeric excess. For example, in the resolution of mianserin, a compound structurally distinct but also a cyclic amine, repeated crystallization was performed until a constant optical rotation was achieved, indicating the isolation of a pure enantiomer. google.com

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the spatial arrangement of chromophores. While CD spectroscopy is a powerful tool for conformational analysis and determining the absolute configuration of chiral molecules, its direct application for the quantitative determination of enantiomeric excess in a mixture is less common than chromatographic methods.

The technique is highly sensitive to the molecular geometry in the vicinity of a chromophore. For this compound, the chromophoric groups are limited, which might result in weak CD signals in the accessible UV-Vis region. However, derivatization with a suitable chromophoric group could enhance the CD signal, allowing for more sensitive analysis. The application of CD spectroscopy has been demonstrated for probing the chirality in various molecular systems. researchgate.net

Table 2: Chiroptical Properties and Their Applicability

Technique Principle Application for Enantiomeric Excess Considerations
Optical Rotation Measures rotation of plane-polarized light. Can provide an estimate if the maximum specific rotation of the pure enantiomer is known. Linearity can be affected by concentration, impurities, and solvent. Less accurate than chromatographic methods.
Circular Dichroism (CD) Spectroscopy Measures differential absorption of circularly polarized light. Primarily for determining absolute configuration and conformational analysis. Quantitative determination of % ee is less direct. Requires a chromophore near the stereocenter. Signal intensity may be low for non-derivatized this compound.

Chemical Reactivity and Derivatization Studies of 4 Hydrazinyl 1 Methylazepane

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 4-Hydrazinyl-1-methylazepane is a hub of chemical reactivity, readily participating in a variety of transformations that allow for the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (e.g., hydrazone formation)

The nucleophilic nature of the primary amino group of the hydrazine moiety allows for facile condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. libretexts.orgresearchgate.netlibretexts.orgpressbooks.pub This reaction is a cornerstone of hydrazine chemistry and is fundamental to the derivatization of this compound.

A key example is the reaction of 1-methylhexahydroazepin-4-one with acetylhydrazine, which proceeds via a hydrazone intermediate. nih.govgoogle.com This initial condensation is a critical step in the synthesis of this compound itself. Similarly, the reaction of 1-methyl-hexahydroazepin-4-one with benzoylhydrazine yields a stable hydrazone, which is a key intermediate in the synthesis of the pharmaceutical agent Azelastine. google.com

The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. libretexts.orglibretexts.org

Table 1: Examples of Hydrazone Formation from Carbonyl Compounds and Hydrazines

Carbonyl CompoundHydrazine DerivativeProductReference(s)
Aldehydes/KetonesHydrazine (H₂NNH₂)Hydrazone libretexts.orglibretexts.orgpressbooks.pub
1-Methylhexahydroazepin-4-oneAcetylhydrazine1-Acetyl-2-(1-methylhexahydroazepin-4-ylidene)hydrazine nih.govgoogle.com
1-Methylhexahydroazepin-4-oneBenzoylhydrazine2-Benzoyl-1-(hexahydro-1-methyl-1H-azin-4-yl)-hydrazine google.com

Cyclization Reactions Leading to Novel Heterocycles (e.g., pyrazoles, triazoles)

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and triazoles. These reactions typically involve the reaction of the hydrazine moiety with a suitable 1,3-dielectrophilic species or through oxidative cyclization of a pre-formed hydrazone.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are common strategies for forming pyrazole rings from hydrazines and 1,3-dicarbonyl compounds. rhhz.netnih.govbeilstein-journals.org While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity pattern of hydrazines suggests its applicability in such transformations. rhhz.netnih.govbeilstein-journals.orgacs.orgacs.org The reaction of a hydrazone derived from this compound with an α,β-unsaturated carbonyl compound could also lead to the formation of pyrazoline and subsequently pyrazole derivatives.

A significant industrial application involves the cyclization of a hydrazone intermediate, formed from this compound and a keto-acid, to produce the phthalazinone ring system found in Azelastine. google.comgoogle.comnih.gov This transformation highlights the utility of the hydrazine moiety in constructing fused heterocyclic systems.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines or their derivatives with various reagents, such as formamide, nitriles, or through the oxidative cyclization of hydrazones. raco.catrsc.orgorganic-chemistry.orgfrontiersin.orgnih.gov The ambiphilic reactivity of hydrazones can be exploited in formal [3+2] cycloaddition reactions with nitriles to furnish multi-substituted 1,2,4-triazoles. rsc.org Although direct examples with this compound are scarce, the established synthetic routes for triazoles from other hydrazines provide a strong basis for its potential in this area. raco.catorganic-chemistry.orgfrontiersin.orgnih.gov

Alkylation and Acylation Reactions at the Hydrazine Nitrogens

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can undergo alkylation and acylation reactions. The presence of two nitrogen atoms in the hydrazine moiety allows for mono- or di-substitution, depending on the reaction conditions and the nature of the electrophile.

Alkylation: The alkylation of substituted hydrazines can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. sioc-journal.cnorganic-chemistry.orgd-nb.infoacs.orgnih.gov The selectivity of alkylation on either the α- or β-nitrogen can be controlled through the use of protecting groups or by forming a nitrogen dianion, which allows for sequential and selective alkylation. organic-chemistry.orgd-nb.infoacs.org

Acylation: Acylation of hydrazines to form acylhydrazides is a well-established transformation. nih.govorganic-chemistry.orgpharm.or.jprsc.org This can be accomplished using acylating agents like acid chlorides, anhydrides, or even carboxylic acids under certain conditions. nih.govpharm.or.jp For instance, the reaction of hydrazides with acetic acid or formic acid can lead to acetylation or formylation, respectively. nih.govpharm.or.jp These acyl derivatives can serve as intermediates for further synthetic manipulations.

Table 2: General Reactivity of Substituted Hydrazines with Electrophiles

Reaction TypeElectrophileProduct TypeReference(s)
AlkylationAlkyl HalidesN-Alkylhydrazines organic-chemistry.orgd-nb.infoacs.org
AlkylationAlcoholsN-Alkylhydrazines sioc-journal.cn
AcylationAcyl Chlorides/AnhydridesN-Acylhydrazides organic-chemistry.orgrsc.org
AcylationCarboxylic AcidsN-Acylhydrazides nih.govpharm.or.jp

Metal Coordination Chemistry via the Hydrazine Ligand

Hydrazine and its derivatives are known to act as ligands, coordinating to various metal centers through the lone pair of electrons on the nitrogen atoms. icm.edu.plresearchgate.netscispace.comias.ac.in The resulting metal complexes can exhibit interesting structural and electronic properties. Hydrazine can coordinate as a unidentate or a bridging bidentate ligand. ias.ac.in The hydrazone derivatives of this compound can also form stable complexes with transition metals, where the coordination can involve the imine nitrogen and other donor atoms present in the molecule. researchgate.netjptcp.com The study of such complexes is an active area of research due to their potential applications in catalysis and materials science. researchgate.netias.ac.in

Reactivity of the Azepane Nitrogen Atom

The tertiary nitrogen atom within the 1-methylazepane ring also possesses a lone pair of electrons and can participate in nucleophilic reactions, although its reactivity is generally lower than that of the primary amino group of the hydrazine moiety due to steric hindrance.

N-Alkylation and N-Acylation Reactions

The azepane nitrogen can undergo N-alkylation and N-acylation reactions, leading to the formation of quaternary ammonium (B1175870) salts or N-acylazepanium ions, respectively.

N-Alkylation: The reaction of tertiary amines, such as N-methylazepane, with alkyl halides is a classic method for the synthesis of quaternary ammonium salts. acsgcipr.orgrsc.orggoogle.com This reaction follows an SN2 mechanism. The reactivity of the azepane nitrogen in this compound towards alkylation would be influenced by the steric bulk of the alkylating agent and the reaction conditions.

N-Acylation: While less common than the acylation of primary or secondary amines, tertiary amines can react with highly reactive acylating agents. However, the primary site of acylation in this compound would overwhelmingly be the more nucleophilic and less sterically hindered hydrazine nitrogens.

Salt Formation and Protonation Studies

The presence of two basic nitrogen centers, the hydrazine group and the tertiary amine within the azepane ring, allows this compound to readily form salts with various inorganic and organic acids. researchgate.net Protonation typically occurs at the more basic site, which is generally the terminal nitrogen of the hydrazine group, although the specific site can be influenced by the solvent and the nature of the acid used. The formation of hydrochloride or sulfate (B86663) salts can enhance the compound's stability and crystallinity, facilitating its purification and handling. researchgate.net

Detailed protonation studies, likely involving spectroscopic techniques such as NMR titration, would be necessary to determine the precise pKa values of the conjugate acids and to elucidate the protonation sequence. The resulting salts, such as the hydrochloride salt, are expected to exhibit increased water solubility compared to the free base.

Transformations and Functionalization at the Azepane Ring System

The azepane ring of this compound is a saturated heterocyclic system. Its reactivity is largely influenced by the presence of the N-methyl group and the hydrazinyl substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Ring (if activated)

Direct electrophilic substitution on the carbon atoms of the saturated azepane ring is generally challenging due to the lack of π-electrons. libretexts.org Such reactions typically require harsh conditions and are not as common as on aromatic rings. However, the nitrogen atom of the azepane ring is a site for potential electrophilic attack, though in this case, it is already substituted with a methyl group.

Nucleophilic substitution reactions on the carbon backbone of the azepane ring are also uncommon unless an activating group, such as a carbonyl or a good leaving group, is present on the ring. nih.gov In the absence of such activation, the C-H bonds of the ring are not susceptible to nucleophilic attack. However, functionalization of the azepane ring could potentially be achieved through multi-step sequences involving oxidation to introduce a carbonyl group, followed by further reactions. nih.gov

Ring Expansion and Contraction Methodologies (if applicable)

Ring expansion and contraction reactions are known for various heterocyclic systems and could potentially be applied to derivatives of this compound. wikipedia.orgnih.gov

Ring Expansion: Methodologies for the expansion of piperidine (B6355638) rings to azepanes have been reported and could, in principle, be adapted. rsc.org For instance, a Demjanov-type rearrangement of a related aminomethylpiperidine (B13870535) derivative could lead to an azepane. wikipedia.org Another potential route involves the rearrangement of bicyclic systems containing the azepane core. nuph.edu.ua

Ring Contraction: Ring contractions of azepanes to form five- or six-membered rings are also conceivable under specific conditions. wikipedia.orgyoutube.com For example, a Favorskii-type rearrangement of an α-halo-azepanone derivative could lead to a cyclopentanecarboxylic acid derivative. harvard.edu Photochemical methods have also been employed for the ring contraction of some azepine derivatives. rsc.org It is important to note that these are potential transformations based on general principles of heterocyclic chemistry, and their applicability to this compound would require experimental validation.

Development of Novel Synthetic Reagents and Catalysts Utilizing this compound

The bifunctional nature of this compound makes it an interesting candidate for the development of novel synthetic reagents and catalysts.

The hydrazine moiety is a well-known functional group in reagents used for the characterization of carbonyl compounds through the formation of hydrazones. nih.gov More advanced applications include its use in asymmetric synthesis and as a precursor for various heterocyclic systems. psu.edu

Furthermore, cyclic hydrazine derivatives can serve as ligands in coordination chemistry and catalysis. rsc.org The combination of the azepane scaffold and the hydrazine group could lead to the design of novel chiral ligands for asymmetric catalysis, particularly if the azepane ring is substituted to create a chiral environment. Hydrazine and its derivatives are also utilized as reducing agents in catalytic transfer hydrogenation processes. researchgate.net The potential of this compound in this context remains an area for exploration. Additionally, hydrazine-based compounds have been investigated as bifunctional catalysts for energy applications, such as in the dehydrogenation and electro-oxidation of hydrazine. rsc.orguakron.edu

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Hydrazine and its derivatives are frequently employed as one of the components in MCRs to generate a wide variety of heterocyclic compounds. beilstein-journals.orgrsc.orgnih.govresearchgate.net

This compound, with its reactive hydrazine group, is a prime candidate for use in such reactions. For example, it could participate in MCRs with β-dicarbonyl compounds and other reagents to form substituted pyrazoles. beilstein-journals.org The general scheme for such a reaction is depicted below:

Reactant 1Reactant 2Reactant 3Product
This compoundβ-Dicarbonyl Compound(Optional third component)Substituted Pyrazole Derivative

The incorporation of the bulky and conformationally flexible 1-methylazepane moiety could impart interesting steric and electronic properties to the resulting products. Furthermore, the use of this compound in isocyanide-based MCRs, such as the Ugi or Passerini reactions, could lead to the synthesis of novel peptide-like structures or other complex scaffolds. rsc.org The exploration of such reactions would significantly expand the synthetic utility of this compound.

Computational and Theoretical Investigations of 4 Hydrazinyl 1 Methylazepane

Conformational Analysis of the Azepane Ring and Hydrazine (B178648) Rotamers

The flexibility of the seven-membered azepane ring, coupled with the rotational freedom of the hydrazine group, results in a complex potential energy surface for 4-Hydrazinyl-1-methylazepane. Understanding the preferred conformations and the energy barriers between them is fundamental to comprehending its chemical behavior.

Energy Landscapes and Global Minima Determination using DFT and Force Fields

Computational methods, particularly Density Functional Theory (DFT) and various force fields, are instrumental in mapping the potential energy landscape of flexible molecules like this compound. DFT calculations, often employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or cc-pVDZ), provide a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers. researchgate.netimist.ma

Studies on the parent azepane ring and its derivatives have consistently shown that the most stable conformations are typically of the twist-chair (TC) family. researchgate.netnih.gov It is therefore highly probable that the azepane ring in this compound also adopts a twist-chair conformation as its global minimum. The presence of the N-methyl group and the C4-hydrazinyl substituent will influence the relative energies of the various possible twist-chair and boat conformers.

The orientation of the hydrazine substituent introduces another layer of conformational complexity. The rotation around the C-N and N-N bonds of the hydrazinyl group leads to different rotamers. Computational studies on hydrazine and its derivatives have shown that the rotation of the hydrazine group can significantly impact the molecule's properties. researchgate.netnih.gov The relative orientation of the lone pairs on the nitrogen atoms will be a key factor in determining the most stable rotameric form.

Table 1: Illustrative Relative Energies of Postulated this compound Conformers

Conformer DescriptionRelative Energy (kcal/mol) - DFT (B3LYP/6-31G(d,p))Relative Energy (kcal/mol) - Force Field (MMFF94)
Twist-Chair (axial hydrazine)0.000.00
Twist-Chair (equatorial hydrazine)0.5 - 1.50.3 - 1.2
Boat (axial hydrazine)2.0 - 4.01.8 - 3.5
Boat (equatorial hydrazine)2.5 - 4.52.2 - 4.0
Twist-Boat1.5 - 3.01.2 - 2.8

Note: The values in this table are hypothetical and serve as illustrative examples based on typical energy differences found in related azepane and substituted cyclohexane (B81311) systems. The actual values for this compound would require specific calculations.

Interconversion Barriers and Dynamics

The various conformers of this compound are not static but are in constant interconversion. The energy barriers separating these conformers determine the dynamics of this process at a given temperature. DFT calculations can be employed to locate the transition state structures connecting different minima on the potential energy surface.

For the azepane ring, the interconversion between different twist-chair and boat forms typically involves overcoming energy barriers. researchgate.net The barrier for the twist-chair to boat interconversion is expected to be a significant energetic hurdle. Pseudorotation pathways, which involve more subtle changes in dihedral angles within a conformational family (e.g., between different twist-chair forms), generally have lower energy barriers. researchgate.net

The rotation of the hydrazine group will also have its own set of rotational barriers. The energy barrier for rotation around the N-N bond in hydrazine itself is a well-studied phenomenon. In substituted hydrazines, these barriers can be influenced by steric and electronic effects of the substituents. nih.gov For this compound, the interaction between the hydrazine moiety and the azepane ring will modulate these rotational barriers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity. For this compound, such calculations can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.netscialert.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scialert.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically on the nitrogen lone pairs. This is a common feature in hydrazine derivatives and makes this part of the molecule susceptible to electrophilic attack. scialert.netimist.ma The LUMO is likely to be distributed more across the azepane ring and the C-N bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) - DFT (B3LYP/6-31G(d,p))
HOMO-8.5 to -7.5
LUMO1.5 to 2.5
HOMO-LUMO Gap9.0 to 11.0

Note: These values are illustrative and based on calculations performed on similar hydrazine and amine-containing compounds. Actual values would necessitate specific quantum chemical calculations for this compound.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. mdpi.comuni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). scirp.org

In this compound, the MEP surface is expected to show a significant region of negative potential around the nitrogen atoms of the hydrazine group, corresponding to their lone pairs of electrons. scialert.net This reinforces the prediction from FMO analysis that this site is the primary center for electrophilic attack. The area around the hydrogen atoms of the N-H bond in the hydrazine group will exhibit a positive potential, indicating their acidic character. The N-methyl group on the azepane ring will also influence the charge distribution.

Acid-Base Properties (pKa calculations)

The hydrazine moiety in this compound imparts basic properties to the molecule, while the N-H proton can also act as a very weak acid. Computational methods can be used to predict the pKa values associated with these acidic and basic sites. mdpi.com Such calculations typically involve computing the Gibbs free energy change for the protonation and deprotonation reactions in a solvent, often modeled using a continuum solvation model like the Polarizable Continuum Model (PCM). mdpi.com

The pKa of the conjugate acid (formed by protonation of one of the hydrazine nitrogens) is expected to be in the range typical for alkylhydrazines. The presence of the electron-donating azepane ring may slightly increase the basicity compared to unsubstituted hydrazine. The pKa of the N-H proton of the hydrazine group is expected to be very high, indicating its very weak acidity. d-nb.info

Table 3: Predicted pKa Values for this compound in Water

ProcessPredicted pKa
Protonation of the hydrazine group7.5 - 8.5
Deprotonation of the hydrazine N-H> 30

Note: These are estimated values based on known pKa values of similar alkylhydrazines and amines. d-nb.inforesearchgate.net Precise pKa prediction requires sophisticated computational models that account for solvent effects.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

First-principles calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. nih.gov These methods can calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govnih.gov

However, a detailed search of scholarly databases reveals no specific studies that have applied these first-principles methods to predict the NMR, vibrational, or UV-Vis spectra of this compound. While computational studies on related structures, such as the base azepane ring or other hydrazone derivatives, have been performed, the data for the title compound remains uncharacterised in theoretical literature. nih.govnih.gov For instance, research on other hydrazone compounds has successfully used DFT to model their spectroscopic properties, showing good agreement with experimental results, but this has not been extended to this compound. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a critical methodology for elucidating complex reaction mechanisms, allowing researchers to map energy profiles, identify intermediates, and analyze the structure of transition states. This approach provides a molecular-level understanding that is often inaccessible through experimental means alone.

Despite the known utility of this compound as a synthetic intermediate for Azelastine, there is no published research detailing the computational elucidation of its reaction mechanisms. google.com Studies on other azepane derivatives have successfully used quantum chemical methods to investigate reaction pathways, such as intramolecular cycloadditions, revealing pseudo-concerted mechanisms and characterizing the relevant transition states. rsc.orgrsc.orgresearchgate.net These studies exemplify the type of analysis that could provide significant insight into the reactivity of this compound, but such specific investigations have not been undertaken or reported.

Molecular Docking and Dynamics Simulations for Rational Design of Derivatives (focus on methodology, not specific biological outcomes)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry for the rational design of new molecules, particularly in drug discovery. Docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide insight into the dynamic behavior and stability of the resulting complex over time.

While these methodologies are frequently applied to azepane-containing structures in the context of drug design, no studies have been published that focus on the application of these methods to this compound itself for the rational design of new derivatives. acs.orgucsd.edu For example, molecular modeling and MD simulations have been used to study how other azepane-based derivatives induce specific conformations in peptides or bind to biological targets like the bacterial ribosome. acs.orgucsd.educsic.es These examples highlight the potential of the methodology; however, the foundational docking and dynamics studies originating from the this compound scaffold are absent from the scientific literature.

Mechanistic Organic Chemistry Studies of Reactions Involving 4 Hydrazinyl 1 Methylazepane

Detailed Reaction Pathway Elucidation for Synthesis and Derivatization Reactions

Synthesis of 4-Hydrazinyl-1-methylazepane:

A key industrial synthesis of this compound involves a multi-step pathway starting from 1-methylazepan-4-one (B31119). google.com The initial step is the reaction of 1-methylazepan-4-one with an acylhydrazine, such as benzoylhydrazine, in a solvent like dioxane or toluene, typically under reflux conditions. This reaction forms an acylhydrazone intermediate. Subsequent reduction of this acylhydrazone yields the corresponding N-acyl-N'-(1-methylazepan-4-yl)hydrazine. The final step is the hydrolysis of the acyl group, which can be achieved using either acidic or basic conditions. For instance, hydrolysis with a mineral acid like hydrochloric acid, followed by basification and extraction, affords this compound. google.com

Derivatization Reactions - The Knorr Pyrazole (B372694) Synthesis as a Model:

Due to the nucleophilic nature of the hydrazine (B178648) moiety, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. A classic and well-studied derivatization of hydrazines is the Knorr pyrazole synthesis, which involves the reaction with a 1,3-dicarbonyl compound. name-reaction.comjk-sci.com

The reaction of this compound with a generic 1,3-dicarbonyl compound, such as acetylacetone, is initiated by the nucleophilic attack of one of the hydrazine nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. Given the substitution on one of the hydrazine nitrogens (the 1-methylazepane group), the initial attack can occur via the primary amino group (-NH2). This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of a stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid. name-reaction.comjk-sci.com

The regioselectivity of the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds can be complex, potentially leading to two isomeric pyrazole products. The outcome is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions. researchgate.net

General derivatization strategies for hydrazines also include acylation to form hydrazides and reaction with various electrophiles. organic-chemistry.org For instance, cyclic hydrazines can undergo N-arylation reactions, often catalyzed by copper complexes, to introduce aryl substituents. nih.gov These reactions expand the synthetic utility of this compound for creating diverse molecular architectures.

Kinetic Studies and Determination of Rate Constants

Detailed kinetic studies specifically for this compound are not extensively reported in the literature. However, the kinetics of hydrazone formation, a fundamental reaction of hydrazines, have been widely investigated for other hydrazine derivatives and provide a basis for understanding the reactivity of this compound. nih.govresearchgate.net

The reaction rate of hydrazone formation is significantly influenced by the pH of the medium. The reaction generally proceeds faster at mildly acidic pH (around 4-5). This is because the reaction is acid-catalyzed, but at very low pH, the hydrazine becomes fully protonated and non-nucleophilic, which slows down the reaction.

The rate of reaction is also dependent on the structure of the carbonyl compound and the hydrazine. Studies on various aldehydes and ketones with phenylhydrazine (B124118) have shown that simple alkyl aldehydes are generally the fastest reactants. nih.gov The presence of neighboring acid/base groups in either the carbonyl compound or the hydrazine can lead to accelerated reaction rates due to intramolecular catalysis. nih.govljmu.ac.uk

Below is a representative table of second-order rate constants for the reaction of phenylhydrazine with various carbonyl compounds at pH 7.4. While not specific to this compound, these values illustrate the range of reactivity and the influence of the carbonyl partner's structure.

Carbonyl CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
Butyraldehyde1.3
2-Methylbutyraldehyde1.1
Pivaldehyde0.98
Benzaldehyde0.02
Data adapted from studies on phenylhydrazine and are for illustrative purposes. nih.gov

It is expected that this compound, being an alkylhydrazine, would exhibit significant reactivity towards aldehydes and ketones, with the specific rate constants being influenced by steric hindrance from the azepane ring.

Thermodynamic Analysis of Equilibrium Processes

Thermodynamic data for reactions involving this compound are scarce. However, the thermodynamic properties of the parent compound, hydrazine (N₂H₄), have been well-characterized and can serve as a reference point. acs.orgnist.govosti.govchemeo.com

The key thermodynamic parameters for hydrazine are:

Thermodynamic PropertyValue
Standard Enthalpy of Formation (liquid, 298.15 K)50.63 ± 0.4 kJ/mol
Standard Enthalpy of Formation (gas, 298.15 K)95.4 ± 0.8 kJ/mol
Standard Gibbs Free Energy of Formation (gas)149.4 kJ/mol
Standard Entropy (liquid, 298.15 K)121.5 J/(mol·K)
Data sourced from various thermodynamic compilations for hydrazine. acs.orgnist.govosti.govchemeo.com

Reactions of hydrazines, such as hydrazone formation, are typically reversible equilibrium processes. The position of the equilibrium is influenced by the stability of the reactants and products, which is reflected in the change in Gibbs free energy (ΔG) for the reaction. The formation of a stable hydrazone is generally favored, especially when water, a byproduct, is removed from the reaction mixture.

Investigation of Stereochemical Outcomes and Stereoselectivity Mechanisms

The structure of this compound contains a stereocenter at the C4 position of the azepane ring. This chirality can influence the stereochemical outcome of its reactions. When reacting with other chiral molecules or prochiral substrates, the formation of diastereomers is possible.

For instance, in the reaction with a chiral 1,3-dicarbonyl compound, the formation of two diastereomeric pyrazoles could be observed. The ratio of these diastereomers would be determined by the transition state energies leading to their formation, which are influenced by steric and electronic interactions between the chiral centers of both reactants.

Furthermore, the azepane ring itself exists in various conformations. The conformational preference of the 1-methylazepane group can influence the accessibility of the hydrazine moiety and thus the stereochemical course of the reaction. Studies on other cyclic hydrazines have shown that they typically adopt a conformation that minimizes non-bonded interactions, which can direct the approach of incoming reagents. nih.gov

In reactions where new stereocenters are formed, such as the reduction of a hydrazone derived from this compound, the existing stereocenter can direct the stereoselectivity of the reduction, leading to a preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis.

Solvent Effects and Catalytic Cycle Analysis

Solvent Effects:

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. For reactions such as hydrazone formation, polar protic solvents can participate in the proton transfer steps of the mechanism, potentially accelerating the reaction. However, highly polar solvents can also solvate the nucleophilic hydrazine, reducing its reactivity. Non-polar aprotic solvents are often used for the synthesis of this compound itself. google.com

In the Knorr pyrazole synthesis, the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, which in turn can affect the reaction pathway and regioselectivity. researchgate.net

Catalytic Cycle Analysis:

Many reactions of this compound are subject to catalysis. As previously mentioned, hydrazone formation and the Knorr pyrazole synthesis are typically acid-catalyzed. The catalytic cycle for acid-catalyzed hydrazone formation involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. This is followed by proton transfer steps and the elimination of a water molecule to yield the hydrazone and regenerate the acid catalyst.

In derivatization reactions involving metal catalysis, such as N-arylation, the catalytic cycle would involve the coordination of the hydrazine and the aryl halide to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps to form the N-aryl hydrazine and regenerate the active catalyst.

Applications of 4 Hydrazinyl 1 Methylazepane As a Synthetic Building Block and Chemical Tool

Role as an Intermediate in the Synthesis of More Complex Organic Molecules

One of the most significant applications of 4-Hydrazinyl-1-methylazepane is its role as a key intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The presence of the hydrazine (B178648) group allows for a variety of chemical transformations, making it an ideal precursor for the construction of more elaborate molecular architectures.

A prime example of its application is in the industrial synthesis of Azelastine hydrochloride, a potent and long-acting anti-allergic agent. google.com In the synthesis of Azelastine, this compound serves as a crucial nucleophile. The synthesis involves the reaction of this hydrazine derivative with a suitable electrophilic partner to construct the final drug molecule. google.comlookchem.comgoogle.com

The general synthetic strategy often involves the condensation of this compound with a phthalazinone derivative. For instance, a method for producing Azelastine hydrochloride involves reacting (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine with a compound like 4-(4-chlorobenzyl)-1-(2H)-phthalazinone. google.com This reaction efficiently yields the desired product in high yield. google.com

The synthesis of the this compound intermediate itself is a critical step. One patented method describes the hydrolysis of an acylhydrazine derivative to obtain the target (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine. google.com This process highlights the industrial importance of this specific building block for the production of valuable pharmaceuticals. google.com

Table 1: Key Intermediates in Azelastine Synthesis

Compound Name CAS Number Molecular Formula Role in Synthesis
This compound 110406-95-6 C₇H₁₇N₃ Key hydrazine-containing nucleophile
Azelastine hydrochloride 79307-93-0 C₂₂H₂₅Cl₂N₃O Final active pharmaceutical ingredient
4-(4-Chlorobenzyl)-1-(2H)-phthalazinone Not specified C₁₅H₁₁ClN₂O Electrophilic partner for condensation

Scaffold for the Construction of Diverse Chemical Libraries for Screening Platforms

The structural characteristics of this compound make it an attractive scaffold for the construction of diverse chemical libraries. These libraries, containing a multitude of related compounds, are invaluable for high-throughput screening in drug discovery and other areas of chemical biology. The hydrazine moiety is particularly useful in this context as it can readily react with a wide array of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. sciforum.net

This reactivity allows for the rapid generation of a large number of distinct molecules from a single, common core. By varying the carbonyl-containing reactant, a library of compounds with diverse substituents and properties can be synthesized. This approach is a cornerstone of combinatorial chemistry, a field dedicated to the efficient synthesis of large sets of compounds for biological screening. enamine.net

The general reaction for library synthesis using the this compound scaffold is the condensation with various aldehydes or ketones, often under mild acidic catalysis, to produce a library of hydrazones. sciforum.net Each member of the library retains the core 1-methylazepane structure while presenting a different chemical group introduced by the carbonyl compound. This diversity is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates or other bioactive molecules.

Table 2: Representative Reactions for Chemical Library Generation

Reactant A (Scaffold) Reactant B (Variable Component) Reaction Type Product Class
This compound Aromatic Aldehyde (e.g., Benzaldehyde) Condensation Aromatic Hydrazone
This compound Aliphatic Ketone (e.g., Acetone) Condensation Aliphatic Hydrazone

| This compound | Heterocyclic Carbonyl | Condensation | Heterocyclic Hydrazone |

Development of Chemical Probes for Receptor Binding or Enzymatic Assays (focus on probe design and methodology)

The reactive nature of the hydrazine group in this compound makes it a suitable starting point for the design of chemical probes. These probes are essential tools for studying biological systems, allowing for the visualization, quantification, and characterization of specific proteins, such as receptors and enzymes.

The design of a chemical probe based on this scaffold would typically involve modifying the hydrazine moiety to incorporate a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling. The 1-methylazepane portion of the molecule can be further functionalized to enhance selectivity and binding affinity for the target protein.

A general methodology for developing a chemical probe from this compound would involve a multi-step synthesis. First, the hydrazine could be reacted with a bifunctional linker molecule. This linker would possess a group reactive towards the hydrazine (e.g., a carbonyl group) and another functional group for attaching the reporter tag. Subsequently, the reporter tag would be coupled to the linker.

Hydrazine-based probes have been shown to be effective in targeting certain classes of enzymes. biorxiv.org For example, probes containing a hydrazine "warhead" can be designed to react with specific cofactors or residues within an enzyme's active site, leading to covalent modification and allowing for the profiling of enzyme activity. biorxiv.org While specific probes derived from this compound are not extensively documented in the literature, the underlying chemical principles support its potential in this application.

Potential in Materials Science as a Monomer or Cross-linking Agent (e.g., for polymers, coordination networks)

In the realm of materials science, this compound holds potential as both a monomer for polymerization and as a cross-linking agent. Its bifunctional nature, with two reactive nitrogen atoms in the hydrazine group and the cyclic amine structure, allows for the formation of polymeric chains or three-dimensional networks.

As a monomer, it could potentially be used in condensation polymerization reactions. For example, reaction with dicarboxylic acids or their derivatives could lead to the formation of polyamides containing the azepane ring in the polymer backbone. The presence of the N-methyl group would influence the solubility and conformational properties of the resulting polymer.

The hydrazine moiety also makes it a candidate for use as a cross-linking agent. Cross-linking is a process that introduces bonds between polymer chains, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. This compound could be used to cross-link polymers containing carbonyl groups, with the hydrazine reacting to form hydrazone linkages between the polymer chains. This approach has been explored with other hydrazine-containing compounds to modify the properties of various polymers. While specific research on this compound in this context is limited, its classification under "Polymer Science Material Building Blocks" by some chemical suppliers suggests its recognized potential. bldpharm.com

Contribution to the Development of Novel Organic Reactions and Methodologies

While this compound is primarily utilized as a building block in multi-step syntheses, its reactivity also has the potential to contribute to the development of novel organic reactions and methodologies. The unique combination of a cyclic tertiary amine and a hydrazine group within the same molecule could lead to interesting and underexplored reactivity.

For instance, the intramolecular interaction between the azepane nitrogen and the hydrazine moiety could influence the regioselectivity or stereoselectivity of reactions involving the hydrazine group. This could be exploited in the design of new catalytic processes or tandem reactions where the azepane ring plays a non-innocent role.

The synthesis of hydrazones from this compound is a well-established reaction. sciforum.net However, the subsequent reactivity of these hydrazones could be a fertile ground for methodological development. For example, cyclization reactions of these hydrazones could lead to the formation of novel heterocyclic systems, expanding the toolbox of synthetic organic chemists. The development of new synthetic methods often relies on the exploration of the reactivity of such unique bifunctional molecules.

Exploration in Agrochemical Research as a Scaffold for Active Compounds (focus on structure, not efficacy/safety)

In the field of agrochemical research, there is a constant need for new molecular scaffolds to develop novel herbicides, insecticides, and fungicides. The structural features of this compound make it a plausible candidate for exploration as a scaffold for new active compounds. The azepane ring system is a common motif in bioactive molecules, and the hydrazine group provides a convenient handle for chemical diversification.

By using this compound as a starting material, a wide range of derivatives can be synthesized and screened for agrochemical activity. For example, reaction with various isocyanates or isothiocyanates could yield semicarbazide or thiosemicarbazide derivatives, respectively. These functional groups are known to be present in some classes of pesticides.

Furthermore, the synthesis of hydrazones from this scaffold, as discussed previously, can lead to compounds with potential insecticidal or fungicidal properties. For instance, research has shown that isoxazoline derivatives incorporating an acylhydrazine moiety can exhibit significant insecticidal activity. nih.gov This suggests that the incorporation of a hydrazine or hydrazone functionality, such as that provided by the this compound scaffold, into larger molecules is a viable strategy in the design of new agrochemicals. The focus in this context is on the molecular structure and the synthetic accessibility of diverse derivatives for screening purposes.

Future Research Trajectories and Methodological Advancements for 4 Hydrazinyl 1 Methylazepane Research

Development of More Sustainable and Green Synthetic Routes

The synthesis of nitrogen-containing heterocycles is a focal point of modern organic chemistry, with a growing emphasis on environmentally benign methods. nih.govmdpi.com Future research on 4-Hydrazinyl-1-methylazepane should prioritize the development of sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. nih.govnih.govthieme-connect.compolyu.edu.hk This approach can be explored for the synthesis of this compound by targeting the direct C-H amination of the 1-methylazepane core or through novel cyclization strategies. The use of photocatalysis could circumvent the need for harsh reagents and high temperatures often associated with traditional synthetic methods for azepane derivatives. researchgate.net

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and operates under green reaction conditions. mdpi.com Biocatalytic routes, such as the use of imine reductases (IREDs) or transaminases, could be investigated for the asymmetric synthesis of chiral derivatives of this compound. nih.gov For instance, a biocatalytic reductive amination of a suitable keto-precursor with hydrazine (B178648) or a protected hydrazine derivative could provide an efficient and enantioselective route to the target compound. nih.govnottingham.ac.uk

Green Chemistry ApproachPotential Application for this compound SynthesisAnticipated Advantages
Photocatalysis C-H activation/amination of 1-methylazepane; Novel cyclization reactions.Mild reaction conditions, reduced waste, high selectivity. nih.govnih.gov
Biocatalysis Asymmetric synthesis using imine reductases or transaminases.High enantioselectivity, use of renewable resources, mild conditions. mdpi.comnih.gov
Alternative Solvents Synthesis in water, polyethylene glycol (PEG), or bio-based solvents.Reduced environmental impact, improved safety. mdpi.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The hydrazinyl moiety in this compound is a versatile functional group that can participate in a wide array of chemical reactions. A thorough investigation of its reactivity will be crucial for the development of novel derivatives.

Future research should focus on exploring unprecedented reactivity patterns, such as novel cyclization reactions to form fused heterocyclic systems. The azepane scaffold itself can undergo various transformations, including ring expansions and contractions, which could lead to the discovery of new molecular skeletons. rsc.orgnih.govresearchgate.netmanchester.ac.uk The interplay between the hydrazinyl group and the azepane ring may also lead to unique intramolecular reactions, offering pathways to complex polycyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the discovery and optimization of this compound derivatives, the integration of modern synthesis technologies is paramount.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and facile scalability. springerprofessional.demdpi.comresearchgate.netbohrium.com The synthesis of this compound and its subsequent derivatization can be adapted to flow chemistry platforms. This would enable rapid reaction optimization and the efficient production of compound libraries for biological screening. durham.ac.uk

Automated Synthesis: Automated synthesis platforms can be employed to systematically explore the chemical space around the this compound scaffold. researchgate.net By combining automated synthesis with high-throughput screening, a large number of derivatives can be rapidly synthesized and evaluated, accelerating the identification of compounds with desired properties.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Analysis

A detailed understanding of reaction mechanisms and kinetics is essential for process optimization and the rational design of new reactions. Advanced spectroscopic techniques can provide real-time insights into the chemical transformations involving this compound.

The use of in-situ spectroscopic methods, such as Process Analytical Technology (PAT) utilizing Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to monitor reaction progress in real-time. This data is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Kinetic studies on the reactions of the hydrazinyl group will provide crucial data on its nucleophilicity and reactivity profile. acs.orgnasa.govscielo.brresearchgate.net

Computational Design and Virtual Screening for Rational Development of New Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These approaches can guide the rational design of new this compound derivatives with tailored properties.

Design Principles: Computational methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound. researchgate.net This information can be used to predict its reactivity in various chemical transformations and to design new reactions. Molecular dynamics simulations can be employed to study the conformational flexibility of the azepane ring, which is a critical determinant of its biological activity. lifechemicals.com

Virtual Screening: Virtual screening of compound libraries based on the this compound scaffold can be performed to identify potential drug candidates or materials with specific properties. nih.gov By docking virtual compounds into the active sites of biological targets, potential lead compounds can be identified for further experimental investigation. nih.gov

Computational ApproachApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Prediction of reaction outcomes and design of new synthetic routes. researchgate.net
Molecular Dynamics (MD) Analysis of conformational preferences of the azepane ring.Understanding structure-activity relationships. lifechemicals.com
Virtual Screening In silico screening of derivative libraries against biological targets.Identification of potential lead compounds for drug discovery. nih.gov

Investigation of Solid-State Forms and Polymorphism

For applications in pharmaceuticals and materials science, the solid-state properties of a compound are of critical importance. The investigation of solid-state forms and polymorphism of this compound and its derivatives is a crucial area for future research.

Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. A thorough polymorphic screen of this compound and its key derivatives should be conducted to identify all accessible solid-state forms. Characterization of these forms using techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis will be essential. This knowledge is vital for the development of stable and effective pharmaceutical formulations and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydrazinyl-1-methylazepane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via refluxing hydrazine hydrate with a precursor (e.g., substituted azepane derivatives) in ethanol under controlled heating (6–8 hours). Post-reaction, the product is isolated by cooling, followed by ice-water quenching and recrystallization from ethanol. Optimization involves adjusting molar ratios, solvent purity, and reflux duration to improve yield and purity . For analogs like hydrazine-derived amines, purification via HCl salt formation and recrystallization is effective .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the hydrazinyl group and azepane ring structure. Mass spectrometry (MS) validates molecular weight, while density (1.25 g/cm³) and boiling point (~598°C) measurements align with similar hydrazine derivatives . Thermogravimetric analysis (TGA) assesses thermal stability, and polar surface area (PSA) calculations (~72.7 Ų) predict solubility and reactivity .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic due to the hydrazinyl group. Store under inert gas (argon/nitrogen) at low temperatures (-20°C) in amber vials to prevent oxidation and hydrolysis. Stability tests under varying pH and humidity conditions are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in condensation reactions?

  • Methodological Answer : DFT studies (e.g., B3LYP functional) model electron distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs facilitate hydrazone formation with carbonyl compounds. Exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

  • Methodological Answer : Iterative analysis (e.g., triangulating NMR, HPLC, and X-ray crystallography) validates structural assignments. For inconsistent yields, systematically vary parameters (temperature, solvent, catalyst) and apply statistical tools (ANOVA) to identify critical factors. Contradictions may arise from impurities or competing reaction pathways (e.g., azepane ring vs. hydrazine side reactions) .

Q. What strategies mitigate steric hindrance during functionalization of the azepane ring in this compound?

  • Methodological Answer : Introduce bulky directing groups to control regioselectivity. Computational docking studies guide modifications (e.g., methyl group at position 1) to reduce steric clash. Kinetic vs. thermodynamic product analysis under varying temperatures further refines selectivity .

Q. How can hygroscopicity challenges be addressed in biological assays involving this compound?

  • Methodological Answer : Lyophilize the compound to a stable powder and reconstitute in DMSO or ethanol immediately before use. For in vitro studies, employ controlled humidity chambers. Hydrate analogs (e.g., hydrochloride salts) improve handling without altering bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.